REACTION_CXSMILES
|
C=C.[CH:3](=[C:5]1[CH2:10][CH:9]2[CH2:11][CH:6]1[CH:7]=[CH:8]2)[CH3:4].[CH2:12]=[CH:13][CH3:14]>ClC1C=CC=CC=1Cl>[CH2:3]=[CH2:4].[CH2:12]=[CH:13][CH3:14].[CH:3](=[C:5]1[CH2:10][CH:9]2[CH2:11][CH:6]1[CH:7]=[CH:8]2)[CH3:4] |f:4.5.6|
|
Name
|
rac-[(ind)Et2PBCl2(ind)ZrCl2]
|
Quantity
|
5e-07 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
ethylidenenorbornene
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
ENB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
o-Cl2 benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The terpolymer formed (1.5 g)
|
Type
|
CUSTOM
|
Details
|
at 140° C.
|
Type
|
TEMPERATURE
|
Details
|
The DSC measurement in the 2nd heating
|
Name
|
|
Type
|
|
Smiles
|
C=C.C=CC.C(C)=C1C2C=CC(C1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |